

Application Notes and Protocols: Ferric Salicylate in Analytical Chemistry

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Compound of Interest		
Compound Name:	Ferric salicylate	
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Introduction

The reaction between ferric ions (Fe³+) and phenolic compounds, particularly salicylic acid, to form a distinctively colored **ferric salicylate** complex is a cornerstone of various analytical techniques. This reaction provides a simple, rapid, and cost-effective method for both the qualitative detection and quantitative determination of salicylates and other phenols. The principle lies in the formation of a stable, colored coordination complex when the phenolic hydroxyl group reacts with Fe³+ ions in a solution.[1][2] The intensity of the resulting color, typically violet, is directly proportional to the concentration of the phenolic compound, which allows for accurate spectrophotometric analysis.[3][4] This method is widely employed in pharmaceutical quality control, clinical diagnostics, and academic research.[5][6][7]

Application 1: Qualitative Detection of Phenols (The Ferric Chloride Test)

This qualitative test is used to determine the presence of a phenol functional group in a given sample.[6] The reaction between a phenol and ferric chloride (FeCl₃) results in the formation of a colored complex, providing a visual confirmation of the phenol's presence.[2]

Principle

Phenols react with neutral ferric chloride to form a ferric-phenolate complex that is intensely colored.[1] The color can vary from violet, blue, green, to red-brown, depending on the structure of the specific phenol.[1][8] For salicylic acid, a distinct violet color is produced.



Experimental Protocol

Reagent Preparation:

• Neutral 1% Ferric Chloride Solution: Prepare a 1% (w/v) aqueous solution of FeCl₃. To ensure the solution is neutral, add a dilute sodium hydroxide solution dropwise until a slight, permanent brown precipitate of Fe(OH)₃ is formed. Filter the solution and use the clear filtrate for the test.[9]

Procedure:

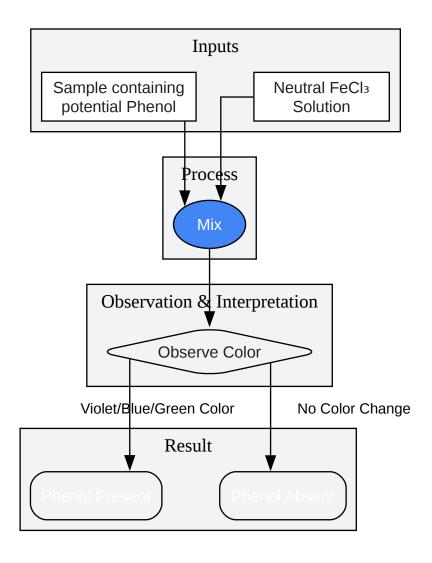
- Dissolve a small amount (a few crystals or drops) of the sample in a suitable solvent like water or a water-ethanol mixture in a test tube.
- Add a few drops of the neutral 1% ferric chloride solution to the sample solution.[9]
- · Observe any immediate color change.

Interpretation of Results

- Positive Test: The appearance of an intense violet, blue, green, or red-purple coloration indicates the presence of a phenolic functional group.[6][8]
- Negative Test: The absence of a distinct color change (the solution may remain yellow, the color of the FeCl₃ solution) suggests the absence of a phenolic group.[1]
- Interferences: It is important to note that other compounds such as enols, oximes, hydroxamic acids, and sulfinic acids can also give a positive result.[6]

Logical Relationship Diagram





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Caption: Workflow for the qualitative ferric chloride test for phenols.

Application 2: Quantitative Spectrophotometric Determination of Salicylic Acid

This application utilizes the color-forming reaction to quantify the concentration of salicylic acid in various samples, such as pharmaceutical formulations or biological fluids.[5][10] The method is based on the Beer-Lambert law, which states that the absorbance of the colored solution is directly proportional to the concentration of the analyte.[5]

Principle



Salicylic acid reacts with an excess of ferric ions in an acidic medium to form a violet-colored **ferric salicylate** complex.[3] The absorbance of this complex is measured at its wavelength of maximum absorbance (λ max), which is typically around 525-530 nm.[3][11] By comparing the absorbance of an unknown sample to a calibration curve prepared from standard solutions, the concentration of salicylic acid can be accurately determined.

Method Validation Parameters

The spectrophotometric method for salicylic acid determination has been validated across numerous studies, demonstrating its reliability. Key performance characteristics are summarized below.

Parameter	Typical Value Range	Source(s)
Wavelength (λmax)	525 - 540 nm	[3][11][12]
Linearity Range	5 - 100 μg/mL (or mg/L)	[7][13][14]
Correlation Coefficient (r²)	> 0.998	[7][13]
Limit of Detection (LOD)	1.52 μg/mL (pharmaceuticals) 10 mg/L (plasma)	[7][13]
Limit of Quantification (LOQ)	4.61 μg/mL (pharmaceuticals) 50 mg/L (plasma)	[7][13]
Accuracy (Recovery)	98% - 102%	[13]

Detailed Experimental Protocol

- 1. Reagent Preparation:
- Ferric Chloride Reagent (1% w/v): Dissolve 1.0 g of ferric chloride (FeCl₃) in 100 mL of 1% hydrochloric acid (HCl). The 1% HCl can be prepared by diluting concentrated HCl in distilled water.[3][4]
- Salicylic Acid Stock Solution (100 μg/mL):
 - Accurately weigh 100 mg of pure salicylic acid.



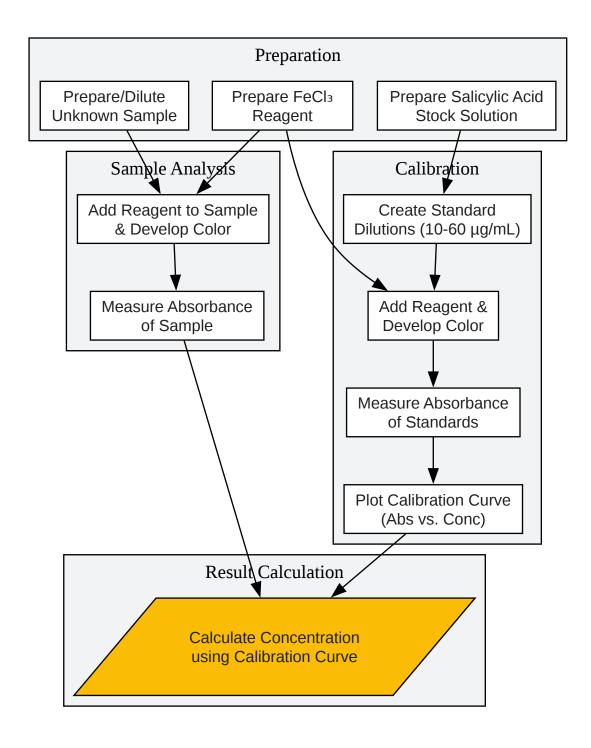
- Dissolve it in a few mL of methanol and quantitatively transfer it to a 100 mL volumetric flask. Make up the volume to 100 mL with distilled water to get a 1 mg/mL solution.
- Dilute 10 mL of this solution to 100 mL with distilled water in another volumetric flask to obtain a final working stock solution of 100 μg/mL.[3][4]
- 2. Preparation of Calibration Curve:
- Pipette 1.0, 2.0, 3.0, 4.0, 5.0, and 6.0 mL of the 100 μg/mL salicylic acid stock solution into a series of 10 mL volumetric flasks.[3]
- This will create standard solutions with concentrations of 10, 20, 30, 40, 50, and 60 μ g/mL, respectively.
- To each flask, add 1.0 mL of the 1% ferric chloride reagent.[3]
- Make up the volume to the 10 mL mark with distilled water.
- Prepare a blank solution containing 1.0 mL of the ferric chloride reagent diluted to 10 mL with distilled water.[3]
- Allow the solutions to stand for 5 minutes for the color to develop fully.
- Set the spectrophotometer to the predetermined λmax (e.g., 525 nm). Use the blank solution to zero the instrument.
- Measure the absorbance of each standard solution.
- Plot a graph of absorbance (Y-axis) versus concentration (μg/mL) (X-axis). The resulting plot should be a straight line passing through the origin. Determine the equation of the line (y = mx + c) and the correlation coefficient (r²).
- 3. Analysis of an Unknown Sample:
- Prepare the sample solution. For solid samples like aspirin tablets, this may involve
 dissolving the tablet in a suitable solvent and filtering to remove excipients.[12] Dilute the
 sample solution as necessary to ensure the final concentration falls within the linear range of
 the calibration curve.



- Take a known volume of the prepared sample solution in a 10 mL volumetric flask.
- Add 1.0 mL of the 1% ferric chloride reagent and make up the volume to 10 mL with distilled water.
- Measure the absorbance of the sample solution against the blank at the same wavelength used for the calibration curve.
- Calculate the concentration of salicylic acid in the sample using the equation of the line from the calibration curve. Remember to account for any dilution factors used during sample preparation.

Experimental Workflow Diagram





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Caption: Workflow for quantitative determination of salicylic acid.

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